N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound is characterized by its unique structural features, which include a bicyclic oxazepine core and various functional groups. Its molecular formula is , and it has a molecular weight of approximately 452.5 g/mol. The compound is of interest for its potential biological activities and applications in medicinal chemistry.
The compound is classified under the category of sulfonamides, which are known for their diverse pharmacological properties. It is primarily sourced from chemical suppliers and research institutions that focus on synthetic organic compounds. The compound's CAS number is 921899-27-6, which facilitates its identification in chemical databases.
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide typically involves several key steps:
These synthetic routes can be optimized based on available reagents and desired yields, often requiring careful control of reaction conditions.
The molecular structure of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide can be represented using various chemical notation systems:
InChI=1S/C24H24N2O5S/c1-14(2)6-10-22(16(3)11-14)30(27,28)24-17(7-9-20(24)29)23(26)25(4)19-12-15(5)8-21(19)18(13)12/h5-13H,1-4H3
CCc1ccc(OC)c(S(=O)(=O)Nc2ccc3c(c2)C(=O)N(C)c2cc(C)ccc2O3)c1
This structure highlights the complex arrangement of carbon rings and functional groups that contribute to its chemical properties.
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions typical of sulfonamides and oxazepines:
These reactions are essential for exploring the compound's reactivity profile and potential modifications for enhanced biological activity.
The mechanism of action for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide is not fully elucidated but may involve interactions with specific biological targets:
Further studies are needed to clarify these mechanisms and establish quantitative data regarding their efficacy.
The physical properties of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide include:
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide has potential applications in several scientific fields:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4